molecular formula C8H4F3IN2 B13149483 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole

4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole

Katalognummer: B13149483
Molekulargewicht: 312.03 g/mol
InChI-Schlüssel: GWXYOFIIQBBWJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzoimidazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoimidazoles, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional derivatives.

Wissenschaftliche Forschungsanwendungen

4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 4-Iodo-3-(trifluoromethyl)benzonitrile
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Comparison: Compared to these similar compounds, 4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole stands out due to its benzoimidazole core, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C8H4F3IN2

Molekulargewicht

312.03 g/mol

IUPAC-Name

4-iodo-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,(H,13,14)

InChI-Schlüssel

GWXYOFIIQBBWJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)I)N=C(N2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.